

DNL343 and the Integrated Stress Response: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to penetrate the central nervous system (CNS) and counteract the detrimental effects of the chronically activated Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease (VWMD). This technical guide provides an in-depth overview of the mechanism of action of **DNL343**, a summary of key preclinical and clinical findings, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows. While preclinical studies demonstrated promising neuroprotective effects, the Phase 2/3 HEALEY ALS Platform Trial unfortunately did not meet its primary and key secondary endpoints.

The Integrated Stress Response (ISR) Pathway and the Role of DNL343

The Integrated Stress Response is a conserved signaling pathway that cells activate in response to a variety of pathological and physiological stresses, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][2] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) by





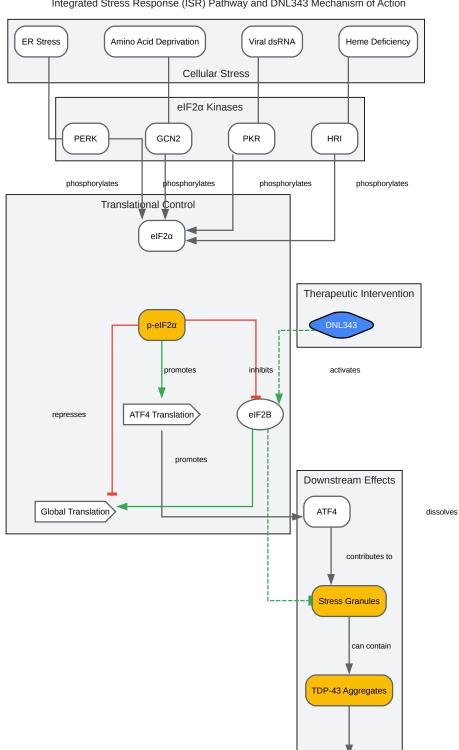


one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[2] Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) essential for recycling eIF2 to its active, GTP-bound state.[2] This inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving cellular resources.[2] Paradoxically, it also leads to the preferential translation of a select few mRNAs, most notably that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.[2]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic activation can become maladaptive, contributing to cellular dysfunction and death. In several neurodegenerative diseases, including ALS, the ISR is thought to be chronically overactive, leading to the formation of stress granules and the aggregation of proteins like TDP-43, which are harmful to neurons.[3]

DNL343 is designed to counteract this pathological state by directly targeting and activating eIF2B.[1] By binding to eIF2B, **DNL343** stabilizes its active conformation, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[1] This mechanism is intended to restore normal protein synthesis, dissolve stress granules, and ultimately improve neuronal survival.[3]

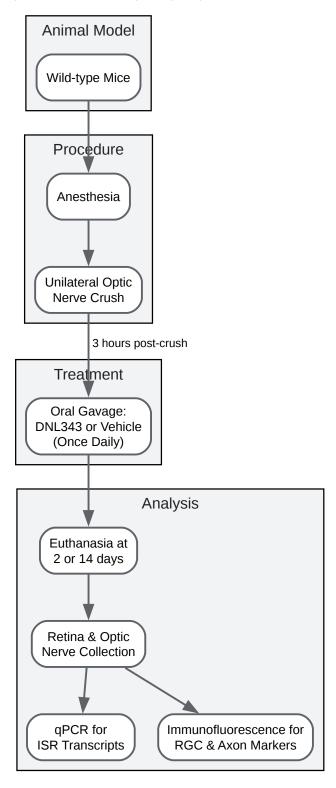




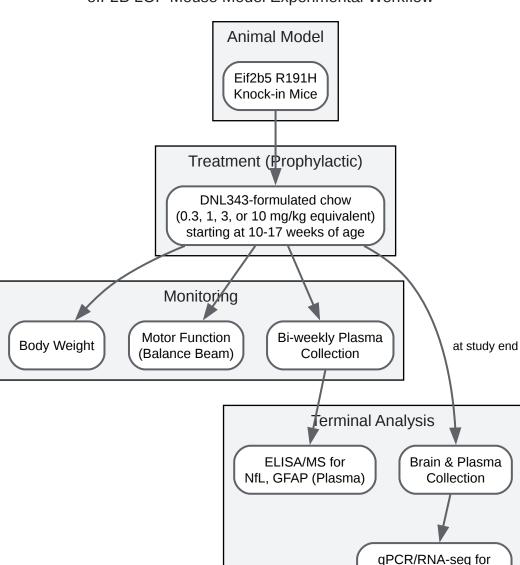
Integrated Stress Response (ISR) Pathway and DNL343 Mechanism of Action



Optic Nerve Crush (ONC) Experimental Workflow







eIF2B LOF Mouse Model Experimental Workflow

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References

ISR Transcripts (Brain)



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